molecular formula C14H9ClOS B13000707 2-(2-Chlorobenzoyl)benzothialdehyde

2-(2-Chlorobenzoyl)benzothialdehyde

Cat. No.: B13000707
M. Wt: 260.7 g/mol
InChI Key: SDQRMSOIJOSODI-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzoyl)benzothialdehyde is an organic compound with the molecular formula C14H9ClOS It is a derivative of benzothialdehyde, where a chlorobenzoyl group is attached to the second position of the benzothialdehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzoyl)benzothialdehyde typically involves the reaction of 2-chlorobenzoyl chloride with benzothialdehyde. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzoyl)benzothialdehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothialdehyde derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorobenzoyl)benzothialdehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzoyl)benzothialdehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzoyl chloride
  • Benzothialdehyde
  • 2-Chlorobenzaldehyde

Uniqueness

2-(2-Chlorobenzoyl)benzothialdehyde is unique due to the presence of both a chlorobenzoyl group and a benzothialdehyde moiety in its structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its individual components.

Properties

Molecular Formula

C14H9ClOS

Molecular Weight

260.7 g/mol

IUPAC Name

2-(2-chlorobenzoyl)thiobenzaldehyde

InChI

InChI=1S/C14H9ClOS/c15-13-8-4-3-7-12(13)14(16)11-6-2-1-5-10(11)9-17/h1-9H

InChI Key

SDQRMSOIJOSODI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=S)C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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